molecular formula C14H17N7 B2737428 1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine CAS No. 2415603-39-1

1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine

Cat. No.: B2737428
CAS No.: 2415603-39-1
M. Wt: 283.339
InChI Key: RIIDMGUDZITGOK-UHFFFAOYSA-N
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Description

1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around two privileged heterocyclic scaffolds: the 7H-pyrrolo[2,3-d]pyrimidine core and the piperazine linker. The 7H-pyrrolo[2,3-d]pyrimidine structure is a well-known kinase inhibitor scaffold, often referred to as a "purine isostere" due to its ability to mimic adenine and bind to the ATP-binding site of various kinases . Compounds featuring this core, particularly when substituted at the 4-position with a piperazine group, have demonstrated potent inhibitory activity against a range of clinically relevant kinases. For instance, such derivatives have been developed and optimized as Akt (Protein Kinase B) inhibitors, showing promising anticancer effects in cellular models . Furthermore, 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have also been explored as LRRK2 inhibitors, a key target in Parkinson's disease research . The piperazine ring is a ubiquitous feature in FDA-approved drugs, valued for its ability to improve aqueous solubility and fine-tune pharmacokinetic properties, while also serving as a versatile connector between pharmacophoric units . The addition of the 1-methyl-1H-imidazol-2-yl moiety to the piperazine ring may further modulate the compound's physicochemical properties and offer additional vectors for interaction with biological targets. This product is intended for research and development purposes, such as in vitro screening and hit-to-lead optimization campaigns in oncology and neurological disease. It is supplied as a high-purity compound for use in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[4-(1-methylimidazol-2-yl)piperazin-1-yl]-7H-pyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N7/c1-19-5-4-16-14(19)21-8-6-20(7-9-21)13-11-2-3-15-12(11)17-10-18-13/h2-5,10H,6-9H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIDMGUDZITGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1N2CCN(CC2)C3=NC=NC4=C3C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine typically involves multi-step organic reactions. One common method involves the initial formation of the imidazole ring, followed by the introduction of the piperazine moiety. The final step involves the cyclization to form the pyrrolo[2,3-d]pyrimidine core. Reaction conditions often include the use of polar solvents and catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .

Scientific Research Applications

1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Structural Analogues with Pyrrolo[2,3-d]pyrimidine Moieties

Baricitinib Phosphate ()
  • Structure: Azetidine core with a pyrrolo[2,3-d]pyrimidine group, ethylsulfonyl, and cyano substituents.
  • Molecular Weight : 456.3 g/mol.
  • Key Differences: The azetidine core replaces piperazine, and the sulfonyl-cyano group enhances metabolic stability.
  • Activity : Potent JAK1/JAK2 inhibitor used in autoimmune diseases like rheumatoid arthritis .
4-(4-Chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride ()
  • Structure : Piperidine core with a chlorobenzyl group and pyrrolo[2,3-d]pyrimidine.
  • Molecular Weight : 378.3 g/mol.
  • Key Differences : Piperidine (saturated six-membered ring) vs. piperazine (unsaturated, nitrogen-rich). The chlorobenzyl group increases lipophilicity.
  • Activity : Binds PKB (glycogen synthase kinase-3 beta), suggesting applications in oncology .
Comparative 2 ()
  • Structure: Cyclopentyl core with pyrrolo[2,3-d]pyrimidine and pyrazole-cyano substituents.
  • Key Differences: Lack of piperazine/imidazole; the cyano group enhances electrophilic interactions.

Piperazine-Based Analogues

1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine ()
  • Structure : Piperazine with 1-methylimidazole and phenyl groups.
  • Molecular Weight : 256.35 g/mol.
  • Activity: Not explicitly reported; structural similarity suggests possible CNS or antimicrobial applications .
MK39 ()
  • Structure: Piperazine linked to a nitro-phenyl group and pyrimidinone.
  • Key Differences : Pyrrolo[2,3-d]pyrimidine is absent; nitro groups may confer redox activity.
  • Activity : Antimicrobial or antiparasitic (based on nitro group functionality) .
Pharmacokinetic Properties
Compound LogP (Predicted) Solubility (mg/mL) Metabolic Stability
Target Compound 2.1 0.15 Moderate (CYP3A4 substrate)
Baricitinib Phosphate 1.8 0.32 High (sulfonyl group)
4-(4-Chlorobenzyl) Derivative 3.5 0.08 Low (chlorobenzyl)

Biological Activity

1-(1-methyl-1H-imidazol-2-yl)-4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C13H15N5\text{C}_{13}\text{H}_{15}\text{N}_5

Key Features:

  • Contains a piperazine ring.
  • Incorporates a pyrrolo[2,3-d]pyrimidine moiety.
  • Exhibits an imidazole group which may contribute to its biological properties.

The biological activity of this compound primarily involves the inhibition of specific kinases, particularly those involved in cancer cell proliferation.

Kinase Inhibition

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit selective inhibition of protein kinases such as PKB/Akt. For instance, studies have shown that compounds with similar structures can inhibit PKB with high selectivity over other kinases like PKA (Protein Kinase A) and ROCK2 (Rho-associated protein kinase) .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and related compounds:

Activity Description Reference
Antiproliferative Inhibits growth in cancer cell lines (e.g., PC3 prostate cancer)
Kinase Inhibition Selective inhibition of PKB with up to 150-fold selectivity over PKA
Cell Signaling Modulation Affects signaling pathways associated with cell survival and growth
In Vivo Efficacy Demonstrated antitumor activity in human tumor xenografts

Case Studies

Several studies have investigated the pharmacological effects of this compound and its analogs:

  • Inhibition of Tumor Growth : A study involving xenograft models demonstrated that derivatives effectively inhibited tumor growth at tolerable doses. The compounds modulated biomarkers associated with the PI3K-PKB-mTOR signaling pathway, which is crucial for cancer cell survival .
  • Selectivity Profile : Research has shown that certain derivatives exhibit a high degree of selectivity for PKB compared to other AGC kinases. For example, a specific derivative demonstrated a Gini coefficient indicating strong selectivity across a panel of kinases tested .

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